molecular formula C17H14Cl2N2O4S2 B3636261 3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3636261
M. Wt: 445.3 g/mol
InChI Key: LBBIUUFHPMMGSO-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzothiazole ring: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Introduction of the methanesulfonyl group: The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Formation of the benzamide structure: The final step involves the coupling of the methanesulfonyl benzothiazole intermediate with 3,5-dichloro-4-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The ethoxy and methanesulfonyl groups can be oxidized or reduced to form different functional groups.

    Coupling reactions: The benzamide structure allows for further functionalization through coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with different substituents on the benzothiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S2/c1-3-25-15-11(18)6-9(7-12(15)19)16(22)21-17-20-13-5-4-10(27(2,23)24)8-14(13)26-17/h4-8H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBIUUFHPMMGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
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3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
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3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
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3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
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3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
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3,5-dichloro-4-ethoxy-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

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